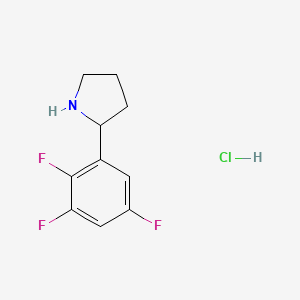

2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride

Description

2-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₁₀H₁₀F₃N·HCl and a molecular weight of 237.65 g/mol (calculated). Its structure features a pyrrolidine ring substituted at the 2-position with a 2,3,5-trifluorophenyl group, forming a hydrochloride salt for enhanced solubility and stability. Key structural identifiers include:

- SMILES:

C1CC(NC1)C2=C(C(=CC(=C2)F)F)F - This compound is of interest in medicinal chemistry due to fluorine’s ability to modulate bioavailability and metabolic stability .

Properties

IUPAC Name |

2-(2,3,5-trifluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-6-4-7(9-2-1-3-14-9)10(13)8(12)5-6;/h4-5,9,14H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJHPMNXXUEVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C(=CC(=C2)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2,3,5-trifluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the pyrrolidine ring. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated phenyl ring can enhance binding affinity and specificity.

Industry: Used in the development of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The pyrrolidine ring can contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Key Observations:

Halogen Effects: Fluorine vs. Chlorine: The target compound’s fluorine substituents are smaller and more electronegative than chlorine in the dichloro analog . Trifluoromethyl Groups: The compound from incorporates trifluoromethyl (-CF₃) groups, which are bulkier and highly lipophilic, likely increasing membrane permeability and target-binding affinity .

Molecular Size and Complexity :

- The target and dichloro compounds are structurally simpler, while the trifluoromethyl derivative has a larger, branched structure. This complexity may limit the latter’s solubility but improve receptor selectivity in drug design .

Stereochemistry :

- The (S)-configured compound in highlights the role of chirality in biological activity, whereas the target and dichloro compounds lack specified stereochemistry, suggesting racemic mixtures or unstudied enantiomeric effects .

Physicochemical and Functional Implications

Electronic and Steric Effects:

Lipophilicity and Solubility:

- logP Trends :

Pharmacological Considerations:

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism makes the target compound suitable for prolonged activity. Chlorine’s slower metabolic clearance may lead to accumulation risks .

Biological Activity

2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride (CAS No. 2248329-18-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluorophenyl group. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which are critical for biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, analogues have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use in treating resistant bacterial infections .

Binding Affinity Studies

Binding affinity studies have demonstrated that fluoro-substituted pyrrolidine derivatives can interact with various biological targets. For example, fluoro-substituted derivatives have been evaluated for their affinity towards corticotropin-releasing hormone type 1 receptor (CRHR1), showing promising Ki values (e.g., 3.5 nM) for certain analogues .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Initial explorations indicate that modifications to the pyrrolidine and trifluorophenyl moieties significantly influence activity:

- Pyrrolidine Modifications : Variations in the nitrogen atom's position and the introduction of different substituents on the pyrrolidine ring can lead to changes in potency and selectivity against specific targets.

- Trifluorophenyl Group : The trifluoromethyl group enhances the lipophilicity of the compound, which is beneficial for membrane permeability and overall bioavailability.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing derivatives of this compound revealed that certain modifications led to enhanced antibacterial activity against MRSA. The most potent compound exhibited an IC50 value significantly lower than that of existing antibiotics .

Case Study 2: CRHR1 Binding

Another investigation into the binding characteristics of fluoro-substituted pyrrolidines found that specific structural features were essential for high-affinity binding to CRHR1. The study utilized computational modeling alongside experimental validation to refine these compounds further .

Research Findings Summary Table

| Compound | Target | IC50/Ki Value | Notes |

|---|---|---|---|

| This compound | MRSA | <10 µM | Potent against resistant strains |

| Fluoro-substituted pyrrolidine | CRHR1 | 3.5 nM | High binding affinity; potential PET radioligand |

| Analogues with varied substitutions | Various | Varies | Structural modifications impact activity |

Q & A

Q. What synthetic routes are most effective for preparing 2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. For example:

- SNAr Route : Reacting pyrrolidine derivatives with 2,3,5-trifluorophenyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Cross-Coupling : Palladium-catalyzed coupling of a boronic acid-functionalized pyrrolidine with a fluorinated aryl halide (e.g., Suzuki-Miyaura reaction) .

Key validation steps include monitoring reaction progress via TLC or HPLC and confirming purity (>95%) using techniques like NMR (¹H/¹⁹F) and mass spectrometry .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (to confirm pyrrolidine ring protons), ¹⁹F NMR (to distinguish fluorine substituents at positions 2, 3, and 5) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion at m/z calculated for C₁₀H₁₁F₃N·HCl).

- XRD : Single-crystal X-ray diffraction to resolve stereochemistry and confirm hydrochloride salt formation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential HCl release during decomposition .

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or employ chiral HPLC post-synthesis .

- Asymmetric Catalysis : Apply palladium catalysts with chiral ligands (e.g., Josiphos) for enantioselective cross-coupling .

- Validate purity via polarimetry or chiral shift reagents in ¹H NMR .

Q. What strategies address discrepancies in reported solubility data for biological assays?

Methodological Answer:

- Solvent Optimization : Test solubility in DMSO (common stock solvent) vs. aqueous buffers (e.g., PBS with 0.1% Tween-80) .

- Co-solvent Systems : Use cyclodextrins or lipid-based carriers to enhance aqueous solubility .

- Validate via dynamic light scattering (DLS) to confirm absence of aggregates in solution .

Q. How do fluorinated substituents impact the compound’s pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism (CYP450 inhibition). Test in vitro using liver microsomes .

- LogP Measurement : Compare experimental LogP (via shake-flask method) with computational predictions (e.g., ChemAxon) to assess lipophilicity .

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction in plasma .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line, incubation time, dose range) .

- Off-Target Screening : Use kinome-wide profiling or proteomics to identify non-specific interactions .

- Data Normalization : Include internal controls (e.g., reference inhibitors) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.